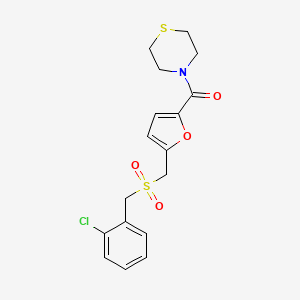
(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone is a synthetic organic compound that features a complex molecular structure
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the sulfonyl group and the furan ring might impart pharmacological activity.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the 2-chlorobenzyl group: This can be done through nucleophilic substitution reactions.
Formation of the thiomorpholine ring: This step might involve the reaction of a suitable amine with a sulfur-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring and thiomorpholine ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield sulfides.
Wirkmechanismus
The mechanism of action of (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a role in these interactions by forming hydrogen bonds or electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(morpholino)methanone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(piperidino)methanone: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
The uniqueness of (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone lies in the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and potential biological activity.
Eigenschaften
IUPAC Name |
[5-[(2-chlorophenyl)methylsulfonylmethyl]furan-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S2/c18-15-4-2-1-3-13(15)11-25(21,22)12-14-5-6-16(23-14)17(20)19-7-9-24-10-8-19/h1-6H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZVRHVHZHOWAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine](/img/structure/B2385051.png)
![1-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2385052.png)
![N-(1,3-benzothiazol-2-yl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2385053.png)
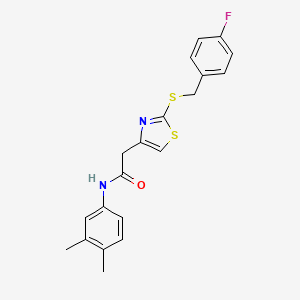
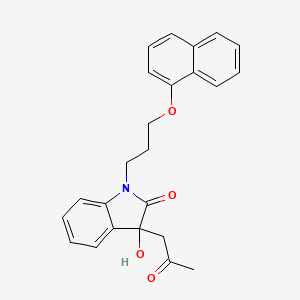
![2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2385059.png)
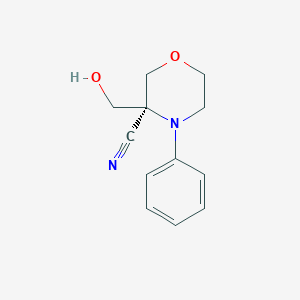
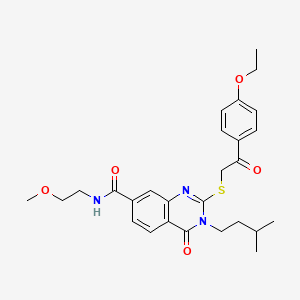
![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)
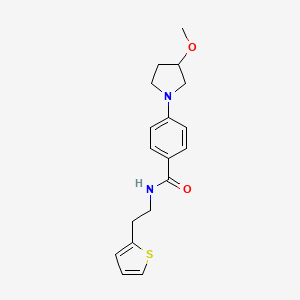
![6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2385066.png)
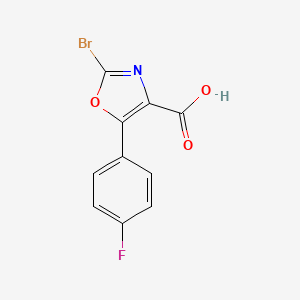
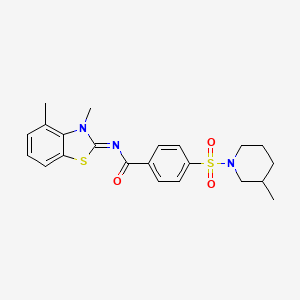
![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)
